CFTR Inhibitor II, GlyH-101

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

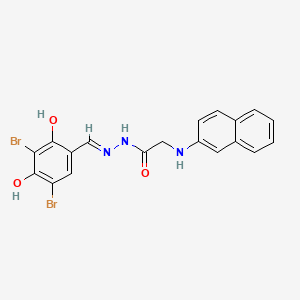

GlyH-101 is a CFTR inhibitor (cystic fibrosis transmembrane conductance regulator). It is a glycine hydrazide that has been shown to block CFTR channels . It is a cell-permeable potent, selective, and reversible open-channel blocker of CFTR .

Synthesis Analysis

While the exact synthesis process of GlyH-101 is not detailed in the search results, it is known that GlyH-101 is a glycine hydrazide . It is a cell-permeable compound that selectively and reversibly blocks the cystic fibrosis transmembrane conductance regulator (CFTR) channel .Molecular Structure Analysis

GlyH-101 is a glycinyl hydrazone compound . It blocks CFTR with a Ki of 1.4 uM .Chemical Reactions Analysis

GlyH-101 inhibits CFTR Cl- conductance in a concentration- and voltage-dependent fashion . It also inhibits the volume-sensitive outwardly rectifying Cl (-) conductance (VSORC) and the Ca (2+) -dependent Cl (-) conductance (CaCC) at concentrations used to inhibit CFTR .Physical And Chemical Properties Analysis

GlyH-101 is a solid substance . It is soluble in DMSO at 200 mg/mL . Its empirical formula is C19H15Br2N3O3 and its molecular weight is 493.15 .Wissenschaftliche Forschungsanwendungen

CFTR Inhibition

GlyH-101 is a cell-permeable glycine hydrazide that selectively and reversibly blocks the cystic fibrosis transmembrane conductance regulator (CFTR) channel . The CFTR protein is a chloride anion channel involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine .

Cancer Research

GlyH-101 has been found to block CFTR and inhibit cell division by inducing hyperpolarization in human gastric cancer cells . This suggests that GlyH-101 could have potential applications in cancer research and treatment.

Treatment of Cystic Fibrosis

Defects in the CFTR gene alter ion transport which can lead to cystic fibrosis . As GlyH-101 is a CFTR inhibitor, it could potentially be used in the treatment of cystic fibrosis.

Inhibition of Intestinal Fluid Secretion

GlyH-101 has been found to inhibit cholera toxin-induced intestinal fluid secretion in mice . This suggests that GlyH-101 could be used in the treatment of diseases that cause excessive fluid secretion in the intestines.

Anti-Colon Cancer Activity

GlyH-101 and CaCC inh -A01 inhibited cell proliferation through cell cycle arrest and mitochondrial-related pathways in vitro . The combination of these inhibitors could further enhance their anti-proliferative effects . This suggests that GlyH-101 could have potential applications in colon cancer treatment.

Cell Cycle Regulation

Treatment with GlyH-101 resulted in cell necrosis and apoptosis, up-regulated ROS levels, activated the mitochondrial apoptosis pathway, prompted arrest of the cell cycle in S phase, and increased the levels of proteins related to the cell cycle . This indicates that GlyH-101 could be used in research related to cell cycle regulation.

Eigenschaften

IUPAC Name |

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBDLOATEPYBSI-NUGSKGIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CFTR Inhibitor II, GlyH-101 | |

Q & A

ANone: GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, ]

ANone: GlyH-101 acts as an open-channel blocker, binding within the pore bottleneck of CFTR near the extracellular side. [, , ] This binding effectively occludes the channel, preventing chloride ion flow. [, ]

ANone: Yes, GlyH-101 exhibits voltage-dependent CFTR block with strong inward rectification. Its apparent inhibitory constant (Ki) increases from 1.4 μM at +60 mV to 5.6 μM at -60 mV. []

ANone: Inhibition of CFTR by GlyH-101 impacts various cellular processes, including:

- Reduction of fluid secretion in various epithelial tissues, such as airways, intestines, and sweat glands [, , ]

- Modulation of sphingolipid levels in airway smooth muscle and epithelial cells, potentially impacting airway hyperreactivity [, ]

- Alteration of cell membrane potential and intracellular chloride concentration, influencing cellular processes like quiescence [, ]

ANone: The molecular formula of GlyH-101 is C18H12Br2N4O3, and its molecular weight is 492.14 g/mol.

ANone: While the provided research papers do not include detailed spectroscopic data, they mention that GlyH-101 exists predominantly as a monovalent anion at physiological pH (6.5–8.0) and exhibits a water solubility of approximately 1 mM. [] Further spectroscopic analysis, such as NMR and mass spectrometry, can be performed to obtain detailed structural information.

ANone: The provided research papers primarily focus on the biological activity and effects of GlyH-101 and lack detailed information on its chemical stability. Further investigation is needed to evaluate its stability under different pH, temperature, and storage conditions.

ANone: GlyH-101 primarily acts as a reversible inhibitor of the CFTR chloride channel and does not exhibit inherent catalytic properties based on the provided research. []

ANone: Yes, molecular modeling studies have been conducted to understand the binding of GlyH-101 within the CFTR pore. [] These studies utilized homology models of CFTR based on the bacterial transporter Sav1866 and employed induced-fit docking techniques to predict the binding site and interactions of GlyH-101.

ANone: The computational models accurately predicted a narrow region within the CFTR pore as the likely binding site for GlyH-101. [] Furthermore, the models predicted that mutations of specific residues (e.g., Phe342 to alanine) within this region would significantly affect the binding affinity of GlyH-101, which was subsequently confirmed by experimental mutagenesis studies. []

ANone: While detailed SAR studies are not explicitly described in the provided research, it is mentioned that N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents are crucial for the inhibitory potency of GlyH-101. [] Further modifications to the glycine hydrazide scaffold could be explored to optimize its potency, selectivity, and pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)

![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)

![3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B612158.png)

![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)

![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)